molecular formula C14H18N2O4S B3007088 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide CAS No. 941994-43-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B3007088
CAS RN: 941994-43-0
M. Wt: 310.37
InChI Key: RNTNRCJGFGMARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 was first discovered by Dr. Carol Prives and her team at Columbia University in the early 2000s. Since then, numerous studies have been conducted to investigate the synthesis, mechanism of action, and potential therapeutic applications of this compound.

Scientific Research Applications

Anticancer Applications

Mafosfamide, a cyclophosphamide analog which spontaneously degrades to 4-hydroxy-cyclophosphamide, demonstrates the potential application of related compounds in cancer treatment. Preclinical investigations and clinical trials have indicated its effectiveness against various types of cancer cells. Its good tolerability and efficacy in patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors highlight its promise as an anticancer agent, especially for regional cancer therapy. Clinical trials continue to explore its full therapeutic potential (Mazur et al., 2012).

Antimicrobial Applications

Oxazolidinones, including linezolid, showcase a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against major human pathogens, such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The development of linezolid, with its high oral bioavailability and favorable pharmacokinetic and toxicity profiles, exemplifies the potential of oxazolidinone compounds in treating infections caused by resistant gram-positive organisms. This segment underscores the ongoing need to modify the oxazolidinone nucleus for increased potency and broader activity spectrum (Diekema & Jones, 2012).

Cholinesterase Inhibition for Organophosphate Exposure

Studies on reversible acetylcholinesterase (AChE) inhibitors as pretreatment for exposure to organophosphates (OPCs) demonstrate another research avenue. The review of prophylactic efficacy of known AChE inhibitors against OPCs suggests that compounds with AChE inhibiting properties can serve as protective agents in cases of imminent organophosphate exposure, potentially due to AChE reactivating activity rather than inhibition. This highlights a preventive approach against the health hazards posed by OPCs (Lorke & Petroianu, 2018).

Cyclodextrin Inclusion Complexes for Drug Delivery

Research into cyclodextrin inclusion complexes with antibiotics and antibacterial agents illuminates the role of these complexes in drug delivery systems. By improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity, these complexes represent a sophisticated means to enhance the efficacy and application of pharmaceutical compounds, including those with oxazolidinone structures (Boczar & Michalska, 2022).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-20-13-6-5-11(16-7-2-8-21(16,18)19)9-12(13)15-14(17)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNRCJGFGMARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.